molecular formula C13H12BrNO B2827802 4-Bromo-2-(4-methylphenoxy)aniline CAS No. 1478675-68-1

4-Bromo-2-(4-methylphenoxy)aniline

Cat. No.: B2827802
CAS No.: 1478675-68-1
M. Wt: 278.149
InChI Key: BDVSOVIRNMUZTJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-methylphenoxy)aniline is an organic compound characterized by a bromine atom and a methoxy group attached to an aniline derivative

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by brominating 2-(4-methylphenoxy)aniline using bromine in the presence of a suitable solvent like acetic acid.

  • Phenol Derivative Synthesis: Another method involves the reaction of 4-methylphenol with aniline derivatives under specific conditions to introduce the bromine atom.

Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert this compound to its corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to reduce the bromine atom, leading to the formation of different aniline derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst or tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound oxide.

  • Reduction Products: this compound reduced derivatives.

  • Substitution Products: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile reagent for further chemical modifications. Biology: In biological research, 4-Bromo-2-(4-methylphenoxy)aniline is used to study enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-2-(4-methylphenoxy)aniline exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

  • 4-Bromoaniline: Lacks the methoxy group, making it less reactive in certain substitution reactions.

  • 2-(4-Methylphenoxy)aniline: Lacks the bromine atom, resulting in different reactivity and applications.

  • 4-Bromo-2-(2-((4-methylphenoxy)acetyl)carbohydrazono)phenyl 3-phenylacrylate: A more complex derivative with additional functional groups.

This comprehensive overview highlights the significance of 4-Bromo-2-(4-methylphenoxy)aniline in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

4-bromo-2-(4-methylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c1-9-2-5-11(6-3-9)16-13-8-10(14)4-7-12(13)15/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVSOVIRNMUZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1478675-68-1
Record name 4-bromo-2-(4-methylphenoxy)aniline
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